5-(Bromomethyl)-3-isopropylisoxazole
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Overview
Description
5-(Bromomethyl)-3-isopropylisoxazole is a heterocyclic organic compound featuring an isoxazole ring substituted with a bromomethyl group at the 5-position and an isopropyl group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-isopropylisoxazole typically involves a multi-step process. One common method is the cycloaddition reaction between propargyl bromide and an in situ-generated α-chloro oxime in a DMF/water mixture, which provides the desired product in good to excellent yields . The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions to maximize yield and minimize costs, while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-isopropylisoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
Scientific Research Applications
5-(Bromomethyl)-3-isopropylisoxazole has several applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-isopropylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The isoxazole ring contributes to the compound’s stability and ability to interact with hydrophobic pockets in biological targets.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-isopropylisoxazole: Similar in structure but with a chlorine atom instead of bromine.
5-(Methyl)-3-isopropylisoxazole: Lacks the halogen substituent, resulting in different reactivity.
3-Isopropylisoxazole: Lacks the bromomethyl group, affecting its chemical properties and biological activity.
Uniqueness
5-(Bromomethyl)-3-isopropylisoxazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro- and methyl-substituted analogs. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry research .
Properties
IUPAC Name |
5-(bromomethyl)-3-propan-2-yl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGUOAQTTSKMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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